N-(2-methoxyethyl)-N~2~-[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide
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Overview
Description
N-(2-methoxyethyl)-N~2~-[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N~2~-[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Amidation: The acetylated indole is reacted with glycine or a glycine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N~2~-[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-N~2~-[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N~2~-[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, leading to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxytryptamine: A naturally occurring indole derivative with similar structural features.
Indole-3-acetic acid: A plant hormone with an indole ring structure.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
N-(2-methoxyethyl)-N~2~-[(5-methoxy-1H-indol-1-yl)acetyl]glycinamide is unique due to its specific substitution pattern and the presence of both methoxy and glycinamide groups. This combination of functional groups may confer unique biological activities and chemical reactivity compared to other indole derivatives.
Properties
Molecular Formula |
C16H21N3O4 |
---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-[[2-(5-methoxyindol-1-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C16H21N3O4/c1-22-8-6-17-15(20)10-18-16(21)11-19-7-5-12-9-13(23-2)3-4-14(12)19/h3-5,7,9H,6,8,10-11H2,1-2H3,(H,17,20)(H,18,21) |
InChI Key |
MDVLIBYBDIICQV-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CNC(=O)CN1C=CC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
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